Pyrimido[5,4-c]pyridazine
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Overview
Description
Pyrimido[5,4-c]pyridazine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound consists of a fused ring system that includes both pyrimidine and pyridazine rings. The presence of nitrogen atoms in the ring structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-c]pyridazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,5-diaminopyrimidine with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-c]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted this compound derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: Pyrimido[5,4-c]pyridazine derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent has been investigated in various preclinical studies.
Industry: this compound and its derivatives are used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of pyrimido[5,4-c]pyridazine involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, certain derivatives of this compound have been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Pyrimido[5,4-c]pyridazine can be compared with other similar heterocyclic compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds also contain a fused ring system with nitrogen atoms and exhibit similar biological activities.
Pyridazine Derivatives: Pyridazine-based compounds share the pyridazine ring but may have different substituents or fused ring systems.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
6133-46-6 |
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Molecular Formula |
C6H4N4 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyrimido[5,4-c]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-2-9-10-6-3-7-4-8-5(1)6/h1-4H |
InChI Key |
ATVQBGCKUAGPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=CN=CN=C21 |
Origin of Product |
United States |
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